tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate
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Overview
Description
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a benzyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate typically involves multiple steps. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the benzyl ring.
Carbamate Formation: The reaction of the substituted benzyl compound with isopropyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl carbamates, while hydrolysis can produce the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Uniqueness
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrFNO2/c1-10(2)19(15(20)21-16(4,5)6)9-12-8-13(17)7-11(3)14(12)18/h7-8,10H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBACPPMLPKIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CN(C(C)C)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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